Cas no 2171893-49-3 (2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid)

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid structure
2171893-49-3 structure
商品名:2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid
CAS番号:2171893-49-3
MF:C12H21NO4S
メガワット:275.364442586899
CID:6478604
PubChem ID:165508187

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid
    • EN300-1285908
    • 2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
    • 2171893-49-3
    • インチ: 1S/C12H21NO4S/c1-11(2,3)17-10(16)13-12(7-9(14)15)5-4-6-18-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
    • InChIKey: ZOBPEDQGSFZBEG-UHFFFAOYSA-N
    • ほほえんだ: S1CCCC(CC(=O)O)(C1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 275.11912932g/mol
  • どういたいしつりょう: 275.11912932g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 101Ų

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1285908-1000mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
1000mg
$770.0 2023-10-01
Enamine
EN300-1285908-500mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
500mg
$739.0 2023-10-01
Enamine
EN300-1285908-2500mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
2500mg
$1509.0 2023-10-01
Enamine
EN300-1285908-250mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
250mg
$708.0 2023-10-01
Enamine
EN300-1285908-1.0g
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
1g
$0.0 2023-06-07
Enamine
EN300-1285908-10000mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
10000mg
$3315.0 2023-10-01
Enamine
EN300-1285908-5000mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
5000mg
$2235.0 2023-10-01
Enamine
EN300-1285908-50mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
50mg
$647.0 2023-10-01
Enamine
EN300-1285908-100mg
2-(3-{[(tert-butoxy)carbonyl]amino}thian-3-yl)acetic acid
2171893-49-3
100mg
$678.0 2023-10-01

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid 関連文献

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acidに関する追加情報

Introduction to 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid (CAS No. 2171893-49-3)

2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2171893-49-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by its thiazole backbone and an amide-functionalized side chain, which makes it a promising candidate for various biochemical applications.

The structural motif of 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid incorporates a tert-butoxy carbonyl group, which is a well-known protective group in peptide synthesis and drug development. This feature enhances the stability of the compound during synthetic processes and storage, making it particularly useful in multi-step organic synthesis. Additionally, the presence of an acetic acid moiety at one end of the molecule provides a reactive site for further functionalization, enabling the creation of more complex derivatives.

Recent advancements in medicinal chemistry have highlighted the potential of thiazole derivatives as bioactive scaffolds. Thiazole compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid with an amide group not only enhances its solubility but also allows for selective interactions with biological targets. This has led to increased interest in exploring its pharmacological effects in vitro and in vivo.

In the context of drug discovery, the tert-butoxy carbonylamino group serves as a critical intermediate for synthesizing peptidomimetics and other therapeutic agents. The protection offered by this group ensures that the amine functionality remains available for subsequent reactions without unwanted side interactions. This level of control over reactivity is essential in designing molecules with high specificity and efficacy.

Current research focuses on leveraging the structural features of 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid to develop novel therapeutic strategies. For instance, studies have demonstrated its potential as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The thiazole ring's ability to modulate enzyme activity makes it an attractive scaffold for designing small-molecule drugs that can interfere with disease pathways.

The acetic acid moiety also plays a role in determining the compound's pharmacokinetic properties. Acetic acid derivatives are often used to improve oral bioavailability and metabolic stability. By integrating this moiety into 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid, researchers aim to enhance its absorption and distribution within biological systems, thereby increasing its therapeutic potential.

Moreover, computational studies have been instrumental in understanding the interactions between 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid and biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors, suggesting its utility as an inhibitor or modulator. These findings align with recent publications that highlight thiazole derivatives as promising candidates for drug development.

The synthesis of 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has improved the efficiency of these processes. These advancements not only reduce production costs but also allow for greater scalability, making the compound more accessible for research applications.

In conclusion, 2-(3-{(tert-butoxy)carbonylamino}thian-3-yl)acetic acid represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential biological activities. Its integration into drug development pipelines holds promise for addressing various therapeutic challenges. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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